molecular formula C27H25BrN2O7 B14956580 N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine

Cat. No.: B14956580
M. Wt: 569.4 g/mol
InChI Key: PIQLGVQDASYLHW-RUZDIDTESA-N
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Description

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furochromen core with a bromophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine typically involves multiple steps, including the formation of the furochromen core, bromination, and subsequent coupling with glycyl-D-valine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the furochromen core.

    Reduction: This reaction can reduce the bromophenyl group to a phenyl group.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the furochromen core can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine
  • N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine

Uniqueness

N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycyl-D-valine is unique due to its specific bromophenyl substitution, which can confer distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H25BrN2O7

Molecular Weight

569.4 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C27H25BrN2O7/c1-13(2)25(26(33)34)30-24(32)11-29-23(31)9-18-14(3)17-8-19-20(15-4-6-16(28)7-5-15)12-36-21(19)10-22(17)37-27(18)35/h4-8,10,12-13,25H,9,11H2,1-3H3,(H,29,31)(H,30,32)(H,33,34)/t25-/m1/s1

InChI Key

PIQLGVQDASYLHW-RUZDIDTESA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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